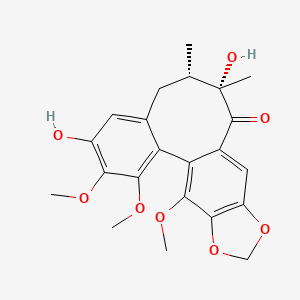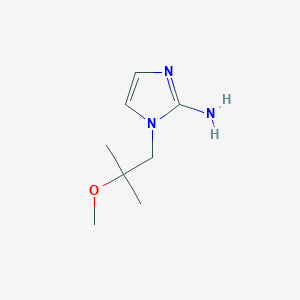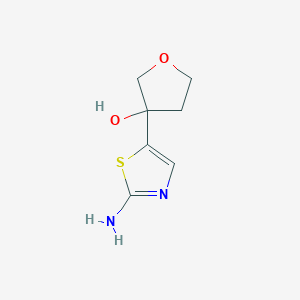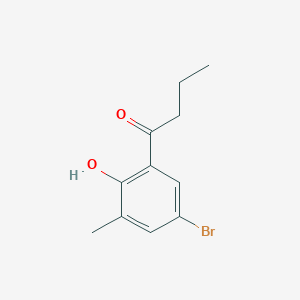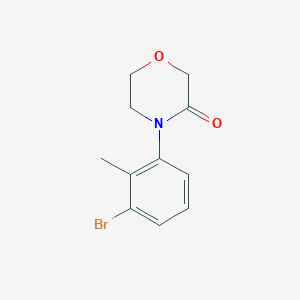![molecular formula C9H17NO B13070334 8-Oxa-2-azaspiro[4.6]undecane](/img/structure/B13070334.png)
8-Oxa-2-azaspiro[4.6]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxa-2-azaspiro[46]undecane is a spirocyclic compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-2-azaspiro[4.6]undecane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spiro ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-Oxa-2-azaspiro[4.6]undecane can undergo various chemical reactions including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substituting agents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce simpler spirocyclic compounds.
Applications De Recherche Scientifique
8-Oxa-2-azaspiro[4.6]undecane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It can be used in the production of biologically active compounds and as a scaffold in the design of new drugs.
Mécanisme D'action
The mechanism of action of 8-Oxa-2-azaspiro[4.6]undecane involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as FGFR4, which is involved in the treatment of hepatocellular carcinoma . The compound’s unique structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
8-Oxa-2-azaspiro[4.6]undecane is unique due to the presence of both an oxygen and a nitrogen atom in its spiro ring system. This combination imparts distinct chemical properties, such as increased rigidity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
9-oxa-2-azaspiro[4.6]undecane |
InChI |
InChI=1S/C9H17NO/c1-2-9(3-5-10-8-9)4-7-11-6-1/h10H,1-8H2 |
Clé InChI |
HKBAHRPARHKOSU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNC2)CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


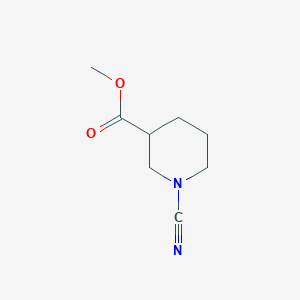

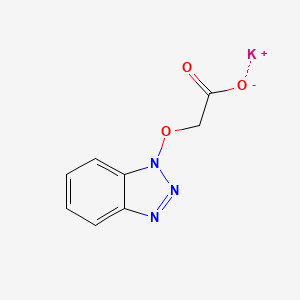

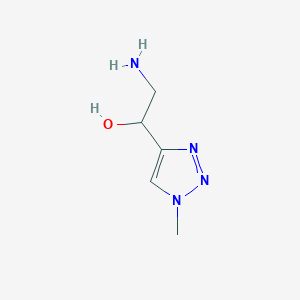
![{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B13070280.png)

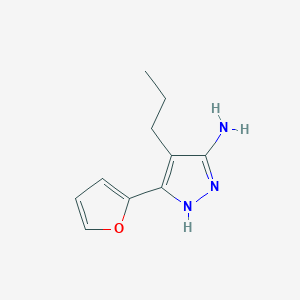
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13070301.png)
